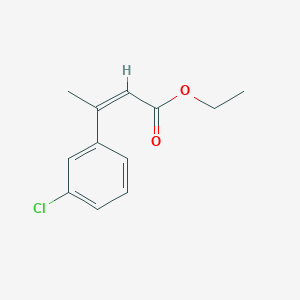

Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13ClO2 |

|---|---|

Molecular Weight |

224.68 g/mol |

IUPAC Name |

ethyl (Z)-3-(3-chlorophenyl)but-2-enoate |

InChI |

InChI=1S/C12H13ClO2/c1-3-15-12(14)7-9(2)10-5-4-6-11(13)8-10/h4-8H,3H2,1-2H3/b9-7- |

InChI Key |

RZLPVABBSQYJQE-CLFYSBASSA-N |

Isomeric SMILES |

CCOC(=O)/C=C(/C)\C1=CC(=CC=C1)Cl |

Canonical SMILES |

CCOC(=O)C=C(C)C1=CC(=CC=C1)Cl |

Origin of Product |

United States |

Synthetic Methodologies for Ethyl 2z 3 3 Chlorophenyl but 2 Enoate and Structurally Analogous Compounds

Direct Synthesis Strategies for Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate

Direct strategies for forming the target enoate often involve the creation of the carbon-carbon double bond and the ester functionality in a sequential or concerted manner. These methods are valued for their potential efficiency and atom economy.

A straightforward conceptual approach to this compound involves two primary synthetic operations: olefination to construct the but-2-enoate backbone and esterification to introduce the ethyl group.

Esterification: This is a fundamental reaction in organic synthesis where a carboxylic acid reacts with an alcohol to form an ester. numberanalytics.comlibretexts.org In this context, (2Z)-3-(3-chlorophenyl)but-2-enoic acid could be reacted with ethanol (B145695) in the presence of an acid catalyst to yield the desired product. Modern methods utilize a variety of catalysts, including novel heterogeneous catalysts and ionic liquids, to improve efficiency and yield under mild conditions. numberanalytics.comorganic-chemistry.org

Olefination Reactions: The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for creating carbon-carbon double bonds, particularly α,β-unsaturated esters. nrochemistry.comwikipedia.org This reaction employs a stabilized phosphonate (B1237965) carbanion, which is more nucleophilic than a corresponding Wittig ylide, to react with an aldehyde or ketone. wikipedia.org For the synthesis of the target compound, this would involve the reaction of 3'-chloroacetophenone (B45991) with a phosphonate reagent like triethyl phosphonoacetate. However, the standard HWE reaction typically yields the thermodynamically more stable (E)-alkene as the major product. nrochemistry.comnih.gov

| Reactant 1 | Reactant 2 | Reaction Type | Primary Product |

| 3'-chloroacetophenone | Triethyl phosphonoacetate | Horner-Wadsworth-Emmons | Ethyl (2E)-3-(3-chlorophenyl)but-2-enoate |

| (2Z)-3-(3-chlorophenyl)but-2-enoic acid | Ethanol | Fischer Esterification | This compound |

Achieving high selectivity for the (Z)-isomer is a significant challenge because the (E)-isomer is often thermodynamically favored. nih.gov The stereochemical outcome of the HWE reaction is highly dependent on the structure of the phosphonate reagent and the reaction conditions. nih.govtandfonline.com

To overcome the preference for the (E)-isomer, modifications to the HWE reaction have been developed. The Still-Gennari modification provides a reliable route to (Z)-α,β-unsaturated esters. wikipedia.orgnih.gov This method utilizes phosphonates with electron-withdrawing groups (e.g., bis(2,2,2-trifluoroethyl)phosphonoacetate) in combination with strong, non-coordinating bases (like potassium bis(trimethylsilyl)amide, KHMDS) and a crown ether (like 18-crown-6) in an aprotic solvent (like THF) at low temperatures. wikipedia.orgscispace.com The use of electron-deficient phosphonates accelerates the elimination of the oxaphosphetane intermediate, kinetically favoring the formation of the (Z)-alkene. wikipedia.org

Ando later developed alternative phosphonate reagents, such as ethyl (diarylphosphono)acetates, which also provide high Z-selectivity under specific conditions, sometimes avoiding the need for cryogenic temperatures. tandfonline.comscispace.com The choice of phosphonate ester group, base, and solvent are all critical factors in controlling the E/Z ratio of the resulting enoate. tandfonline.com

| HWE Variation | Phosphonate Reagent Type | Typical Conditions | Predominant Isomer | Reference |

| Standard HWE | Diethyl or Dimethyl phosphonoacetate | NaH or NaOEt in THF/DME | (E)-alkene | nrochemistry.com |

| Still-Gennari | Bis(2,2,2-trifluoroethyl) phosphonoacetate | KHMDS, 18-crown-6, THF, -78 °C | (Z)-alkene | wikipedia.orgnih.gov |

| Ando Modification | Ethyl (diarylphosphono)acetates | NaI, DBU in THF | (Z)-alkene | scispace.com |

Synthetic Pathways via Carbon-Carbon Bond Formation Reactions

Alternative synthetic routes involve forming one of the crucial carbon-carbon bonds of the butenoate skeleton as a key step, often catalyzed by transition metals.

The Mizoroki-Heck reaction is a powerful palladium-catalyzed C-C coupling between an aryl or vinyl halide and an activated alkene. organic-chemistry.orgyoutube.com This reaction can be used to synthesize aryl-substituted enoates by coupling an aryl halide with an acrylic ester derivative. For the target molecule, this could involve the reaction of an aryl halide like 3-chloroiodobenzene with ethyl but-2-enoate.

The catalytic cycle generally involves: diva-portal.org

Oxidative Addition: The Pd(0) catalyst inserts into the aryl-halide bond, forming an arylpalladium(II) complex.

Migratory Insertion (Carbopalladation): The alkene coordinates to the palladium complex, followed by insertion of the alkene into the aryl-palladium bond.

β-Hydride Elimination: A hydrogen atom from the adjacent carbon is eliminated, forming the C=C double bond of the product and a hydridopalladium(II) species.

Reductive Elimination: The base present in the reaction mixture facilitates the reductive elimination of HX from the hydridopalladium(II) complex, regenerating the active Pd(0) catalyst.

The regioselectivity of the Heck reaction is governed by both steric and electronic factors, with arylation typically occurring at the less substituted carbon of the double bond. diva-portal.orgresearchgate.net The reaction generally shows a high preference for forming the (E)-isomer. organic-chemistry.org

| Aryl Halide | Alkene | Catalyst System (Example) | Key Outcome |

| 3-Chloroiodobenzene | Ethyl crotonate | Pd(OAc)₂, PPh₃, Et₃N | Forms 3-arylbutenoate skeleton |

| Aryl Bromide | Acrylate (B77674) Ester | PdCl₂(PPh₃)₂, Base | Synthesis of Cinnamates |

The Knoevenagel condensation is a nucleophilic addition of an active methylene (B1212753) compound to a carbonyl group, followed by a dehydration reaction to yield an α,β-unsaturated product. wikipedia.orgpsiberg.com It is a modification of the aldol (B89426) condensation and is typically catalyzed by a weak base, such as an amine. wikipedia.orgthermofisher.com

To synthesize a precursor for this compound, 3'-chloroacetophenone (a ketone) would be reacted with an active methylene compound like ethyl acetoacetate (B1235776). thermofisher.com The reaction mechanism involves the base-catalyzed deprotonation of the active methylene compound to form a stabilized enolate. psiberg.com This enolate then acts as a nucleophile, attacking the carbonyl carbon of the ketone. The resulting adduct undergoes dehydration, often facilitated by heat or azeotropic removal of water, to form the α,β-unsaturated ester. thermofisher.com

The Doebner modification of the Knoevenagel condensation uses pyridine (B92270) as the solvent and catalyst. When one of the activating groups on the methylene component is a carboxylic acid (e.g., malonic acid), the initial condensation product can undergo subsequent decarboxylation. wikipedia.orgorganic-chemistry.org

| Carbonyl Compound | Active Methylene Compound | Catalyst/Solvent (Example) | Intermediate Product | Reference |

| 3'-chloroacetophenone | Ethyl acetoacetate | Piperidine/Ethanol | Ethyl 3-(3-chlorophenyl)-3-hydroxy-2-acetylbutanoate | wikipedia.orgthermofisher.com |

| Benzaldehyde (B42025) | Malonic acid | Pyridine | Cinnamic acid (after decarboxylation) | wikipedia.orgorganic-chemistry.org |

| 3'-chloroacetophenone | Diethyl malonate | Weak Base | Diethyl 2-(1-(3-chlorophenyl)ethylidene)malonate | thermofisher.com |

While the target compound itself is achiral, the principles of asymmetric catalysis are crucial for the synthesis of structurally related chiral molecules, such as optically active butenolides and butyrolactones. nih.govnih.gov These chiral motifs are core structures in numerous biologically active natural products. researchgate.net The development of catalytic enantioselective methods to access these compounds has been a major focus of synthetic chemistry. nih.govrug.nl

These strategies often employ a chiral catalyst—either a metal complex with a chiral ligand or a metal-free organocatalyst—to control the stereochemical outcome of the reaction. nih.gov Key reactions include:

Asymmetric Vinylogous Aldol Reactions: The reaction of furanone-derived enolates with aldehydes, catalyzed by chiral Lewis acids or organocatalysts, can produce δ-hydroxy-γ-butenolides with high enantioselectivity. nih.gov

Asymmetric Michael Additions: The conjugate addition of nucleophiles to α,β-unsaturated lactams or lactones can be rendered highly enantioselective using chiral catalysts, such as bifunctional amine-squaramides. rsc.org

Asymmetric Hydrogenations: The reduction of a double bond in a prochiral butenolide using a chiral transition-metal catalyst (e.g., based on Rhodium or Iridium) can produce chiral butyrolactones with high enantiomeric excess. acs.org

These methods provide access to a wide array of chiral building blocks that share the substituted butenoate framework. nih.govresearchgate.net

| Reaction Type | Catalyst Type | Substrates | Product Class | Reference |

| Asymmetric Vinylogous Aldol | Chiral Guanidine-based Organocatalyst | Dihalofuranones, Aldehydes | Chiral δ-Hydroxy-γ-butenolides | nih.gov |

| Asymmetric Vinylogous Michael Addition | Chiral Amine-Squaramide | α,β-Unsaturated γ-butyrolactam, 2-Enoylpyridines | Chiral γ-Substituted Butyrolactams | rsc.org |

| Asymmetric Hydrogenation | Chiral Iridium-P,N Ligand Complex | Unfunctionalized Alkenes | Chiral Alkanes | acs.org |

Green Chemistry Principles Applied to Enoate Synthesis

Solvent-Free Methodologies and Application of Heterogeneous Catalysis (e.g., Nanocatalysts)

A significant advancement in green synthetic chemistry is the move towards solvent-free reaction conditions, which eliminates the environmental and economic costs associated with volatile organic solvents. researchgate.net When combined with heterogeneous catalysis, this approach offers substantial benefits, including simplified product isolation and catalyst recycling. mdpi.comriverocrespolab.com

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. riverocrespolab.com Their use circumvents the need for complex separation procedures, as the catalyst can be removed by simple filtration. mdpi.comriverocrespolab.com This is particularly advantageous in industrial-scale synthesis.

Research into the Knoevenagel condensation for producing related unsaturated esters has highlighted several effective solvent-free systems using heterogeneous catalysts:

Metal Oxides: Commercial nickel oxide (NiO) and NiO derived from hydrotalcites have been successfully employed as catalysts for the Knoevenagel condensation of benzaldehyde and ethyl acetoacetate under solvent-free conditions. bcrec.id In one study, commercial NiO achieved an 84% conversion of benzaldehyde after 3 hours. bcrec.id

Nanocatalysts: The application of nanocatalysts offers further advantages due to their high surface-area-to-volume ratio, which can lead to enhanced catalytic activity. Photo-activated carbon dots (CDs) have been reported as effective photocatalysts for Knoevenagel condensations, demonstrating high yields in short reaction times under light irradiation. mdpi.com Metal-organic frameworks (MOFs) also serve as robust platforms for heterogeneous catalysts. For instance, a ruthenium-based catalyst supported on the MOF UiO-66 (Ru/UiO-66) was shown to be active in tandem reactions that include Knoevenagel condensation. acs.org The catalytic activity for the condensation is attributed to the Lewis acid-base pairs within the MOF's framework. acs.org

Supported Catalysts: Iron(III) triflate has been demonstrated as a highly efficient and recyclable catalyst for the synthesis of related β-enamino esters under solvent-free conditions, showcasing high yields and short reaction times. researchgate.net Additionally, catalysts supported on solid matrices, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) on Amberlyst-15, have proven effective and fully recyclable for related condensation reactions under solventless conditions. mdpi.com

The table below summarizes the performance of various heterogeneous catalysts in Knoevenagel-type reactions, illustrating the potential of these green methodologies for the synthesis of this compound and its analogs.

Performance of Heterogeneous Catalysts in Knoevenagel-Type Condensations

| Catalyst System | Reactants | Conditions | Reaction Time | Yield/Conversion | Reference |

|---|---|---|---|---|---|

| Commercial NiO | Benzaldehyde + Ethyl acetoacetate | Solvent-free | 3 hours | 84% conversion | bcrec.id |

| NiO-HT (from hydrotalcite) | Benzaldehyde + Ethyl acetoacetate | Solvent-free | 3 hours | 77% conversion | bcrec.id |

| Photo-activated Carbon Dots (HMF-CDs) | 4-fluorobenzaldehyde + Ethyl cyanoacetate | UV (365 nm), Solvent | 30 minutes | 93% yield | mdpi.com |

| Fe(OTf)3 | β-dicarbonyls + Amines | Solvent-free | Short | High yields | researchgate.net |

| DABCO/Amberlyst-15 | Aldehydes + Dimedone + Naphthols | Solventless | Variable | Good to excellent yields | mdpi.com |

Derivatization and Subsequent Structural Modification of the Butenoate Scaffold

The α,β-unsaturated ester moiety of the butenoate scaffold is a versatile functional group that allows for a wide range of chemical transformations. These modifications can be used to generate a library of structurally diverse compounds from a common intermediate. The electron-withdrawing nature of the ester group makes the β-carbon electrophilic and susceptible to nucleophilic attack, while the C=C double bond can participate in various addition and cycloaddition reactions.

Key derivatization strategies for the butenoate scaffold include:

Reduction: The double bond and the ester carbonyl group can be selectively or fully reduced. Catalytic hydrogenation is a common method to reduce the C=C double bond, leading to the corresponding saturated butanoate ester. More powerful reducing agents can reduce the ester functionality to an alcohol.

Michael Addition: The β-carbon of the α,β-unsaturated system is an excellent Michael acceptor. This allows for the conjugate addition of a wide range of nucleophiles (e.g., amines, thiols, carbanions), forming a new C-C or C-heteroatom bond at the β-position. This is a powerful tool for carbon chain extension and functionalization.

Cycloaddition Reactions: The alkene can act as a dienophile in Diels-Alder reactions, reacting with a conjugated diene to form a six-membered ring. This is a highly efficient method for constructing complex cyclic systems with controlled stereochemistry.

Epoxidation and Dihydroxylation: The double bond can be converted into an epoxide or a diol. These transformations introduce new functional groups and stereocenters, providing access to different classes of compounds.

Isomerization: Under certain conditions, such as photoenolization, α,β-unsaturated esters can undergo contra-thermodynamic positional isomerization to form β,γ-alkenyl esters. acs.org This provides a pathway to α-tertiary esters, which are important structural motifs. acs.org

The following table outlines some potential derivatization reactions applicable to a generic ethyl 3-arylbut-2-enoate scaffold.

Potential Derivatization Reactions of the Butenoate Scaffold

| Reaction Type | Reagent(s) | Resulting Structure/Modification | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pd/C | Saturation of the C=C double bond to form an ethyl butanoate derivative. | General Knowledge |

| Michael Addition | R2CuLi (Gilman reagent) or RNH2 (Amine) | Addition of a nucleophile to the β-carbon. | researchgate.net |

| Diels-Alder Reaction | Conjugated diene (e.g., Butadiene) | Formation of a cyclohexene (B86901) ring. | researchgate.net |

| Epoxidation | m-CPBA | Formation of an epoxide across the C=C bond. | General Knowledge |

| Positional Isomerization | Light (Photoenolization), Chiral Phosphoric Acid | Isomerization from an α,β-unsaturated ester to a β,γ-unsaturated ester. | acs.org |

| Cross-Coupling | ArMgBr, ZnCl2, Pd(dppb)Cl2 (Negishi coupling) | Substitution at the β-position, creating β,β-disubstituted esters. | nih.gov |

Advanced Spectroscopic and Structural Elucidation Techniques for Aryl Substituted Butenoates

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the detailed structural analysis of organic compounds in solution. Through the analysis of ¹H and ¹³C NMR spectra, including chemical shifts, coupling constants, and signal multiplicities, along with the application of advanced 2D NMR techniques, a complete picture of the molecular connectivity and stereochemistry of Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate can be constructed.

The ¹H and ¹³C NMR spectra of this compound are predicted to exhibit characteristic signals that reflect its unique electronic and steric environment. While specific experimental data for this exact compound is not publicly available, analysis of structurally similar compounds, such as ethyl (Z)-3-(2-methoxyphenyl)but-2-enoate and methyl (Z)-3-(p-tolyl)but-2-enoate, allows for a reliable estimation of the expected spectral parameters. rsc.org

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the ethyl group, the vinylic proton, the methyl group attached to the double bond, and the aromatic protons of the 3-chlorophenyl ring.

Ethyl Group: A quartet corresponding to the methylene (B1212753) protons (-OCH₂-) is expected around δ 4.0-4.2 ppm, coupled to a triplet from the methyl protons (-CH₃) at approximately δ 1.0-1.3 ppm. rsc.org

Vinylic Proton: The vinylic proton at the C2 position is expected to appear as a singlet or a very narrow multiplet around δ 5.8-6.0 ppm. rsc.org

Methyl Group on C3: The methyl protons on the C3 of the butenoate chain will likely resonate as a singlet or a narrow doublet around δ 2.1-2.3 ppm. rsc.org

Aromatic Protons: The protons of the 3-chlorophenyl ring will appear in the aromatic region (δ 7.0-7.5 ppm) as a complex multiplet pattern, characteristic of a 1,3-disubstituted benzene (B151609) ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides crucial information about the carbon framework of the molecule.

Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and is expected to appear around δ 165-167 ppm. rsc.org

Olefinic Carbons: The C2 and C3 carbons of the double bond are predicted to resonate at approximately δ 116-119 ppm and δ 153-156 ppm, respectively. rsc.org The chemical shift of C3 is significantly downfield due to the attachment of the aryl group.

Ethyl Group Carbons: The methylene carbon (-OCH₂-) of the ethyl group is expected around δ 59-61 ppm, while the methyl carbon (-CH₃) will be found further upfield at δ 14-15 ppm. rsc.org

Methyl Group on C3: The methyl carbon on the butenoate backbone is anticipated to be in the range of δ 26-28 ppm. rsc.org

Aromatic Carbons: The carbons of the 3-chlorophenyl ring will produce a set of signals between δ 125-140 ppm. The carbon bearing the chlorine atom (C-Cl) will be shifted downfield, and its exact position can be confirmed by the absence of a directly attached proton in an HSQC spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Multiplicity (¹H) | Notes |

| -CH= | 5.8 - 6.0 | 116 - 119 | s | Vinylic proton at C2 |

| C=O | - | 165 - 167 | - | Ester carbonyl |

| -OCH₂CH₃ | 4.0 - 4.2 | 59 - 61 | q | Ethyl methylene |

| -OCH₂CH₃ | 1.0 - 1.3 | 14 - 15 | t | Ethyl methyl |

| =C(Ar)-CH₃ | 2.1 - 2.3 | 26 - 28 | s | Methyl on C3 |

| Aromatic-H | 7.0 - 7.5 | 125 - 135 | m | Protons on the chlorophenyl ring |

| C-Cl | - | ~134 | - | Carbon attached to chlorine |

| Quaternary Ar-C | - | ~140 | - | Carbon attached to the butenoate chain |

To unambiguously assign all proton and carbon signals and to confirm the (Z)-stereochemistry, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton couplings. For this compound, a key COSY correlation would be observed between the methylene and methyl protons of the ethyl group. The absence of a significant correlation between the vinylic proton and the methyl group at C3 would further support the proposed structure. emerypharma.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. libretexts.org It would be used to definitively assign the carbon signals for the ethyl group, the vinylic methine, the C3-methyl group, and the protonated carbons of the aromatic ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space correlations between protons that are in close proximity. For confirming the (Z)-stereochemistry, a key NOE would be expected between the vinylic proton at C2 and the methyl protons at C3, as they are on the same side of the double bond.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) and Raman Spectroscopic Analysis for Functional Group Identification and Molecular Vibrations

Vibrational spectroscopy provides valuable information about the functional groups present in a molecule.

FTIR Spectroscopy: The FTIR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the α,β-unsaturated ester at approximately 1710-1730 cm⁻¹. The C=C double bond stretching vibration should appear around 1630-1650 cm⁻¹. The C-O stretching vibrations of the ester group will likely produce strong bands in the 1250-1100 cm⁻¹ region. Aromatic C-H stretching will be observed above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹. The C-Cl stretching vibration typically appears in the fingerprint region, between 800 and 600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy can provide complementary information. The C=C stretching band is often stronger in the Raman spectrum than in the IR spectrum. The symmetric breathing vibrations of the aromatic ring are also typically strong in the Raman spectrum.

Interactive Data Table: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H Stretch | > 3000 | Medium to Weak |

| Aliphatic C-H Stretch | < 3000 | Medium |

| C=O Stretch (α,β-unsaturated ester) | 1710 - 1730 | Strong |

| C=C Stretch | 1630 - 1650 | Medium |

| C-O Stretch | 1250 - 1100 | Strong |

| C-Cl Stretch | 800 - 600 | Medium to Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Studies for Electronic Transitions and Conjugation

UV-Vis spectroscopy is used to study the electronic transitions within a molecule, particularly those involving conjugated systems. The extended conjugation in this compound, involving the phenyl ring, the C=C double bond, and the carbonyl group, is expected to give rise to strong UV absorption. It is anticipated that the primary absorption maximum (λ_max) will be in the range of 250-300 nm, corresponding to a π → π* transition of the conjugated system. The presence of the chlorine atom on the phenyl ring may cause a slight bathochromic (red) shift compared to the unsubstituted analog. jcchems.com

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. For this compound (C₁₂H₁₃ClO₂), the expected monoisotopic mass can be calculated with high accuracy. The presence of a chlorine atom will be evident from the characteristic M+2 isotopic pattern in a 3:1 ratio.

The fragmentation pattern in the mass spectrum would likely involve the loss of the ethoxy group (-OC₂H₅) to give a prominent fragment ion. Subsequent fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. Cleavage at the bond between the butenoate chain and the chlorophenyl ring would also be an expected fragmentation pathway. lookchem.com

X-ray Crystallography for Definitive Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unambiguous determination of the molecular structure in the solid state, including bond lengths, bond angles, and the conformation of the molecule. A single crystal X-ray diffraction study of this compound, if suitable crystals can be obtained, would definitively confirm the (Z)-configuration of the double bond and reveal the dihedral angle between the phenyl ring and the plane of the butenoate moiety. scielo.org.za This technique provides the ultimate proof of the molecular structure.

Analysis of Intramolecular Bond Lengths, Bond Angles, and Dihedral Angles

The molecular structure of aryl-substituted butenoates is defined by a complex interplay of electronic and steric effects, which dictate the precise bond lengths, bond angles, and torsional arrangements. In the case of the analogue, Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate, the molecule adopts a keto-hydrazo tautomeric form and is nearly planar. This planarity is facilitated by the formation of an intramolecular N—H···O hydrogen bond, which creates an S(6) ring motif. nih.gov The angle between the benzene ring and the mean plane of the hydrazone and aliphatic chain is a mere 1.49 (6)°. nih.gov The bond distances within the molecule are within the normal range for such structures. nih.gov

Interactive Data Table: Selected Intramolecular Bond Lengths for Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate

| Bond | Length (Å) |

| Cl—C(aromatic) | 1.738(2) |

| N—N | 1.321(2) |

| C=O (keto) | 1.231(2) |

| C=O (ester) | 1.209(2) |

| C(aromatic)—N | 1.415(2) |

| C—C (aliphatic chain) | 1.495(3) - 1.506(3) |

| C—O (ester) | 1.332(2) |

| O—C (ethyl) | 1.463(3) |

Interactive Data Table: Selected Intramolecular Bond Angles for Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate

| Angle | Degree (°) |

| C—N—N | 118.9(2) |

| N—N—C | 120.3(2) |

| C—C—C (aliphatic chain) | 119.8(2) - 121.5(2) |

| O=C—C | 120.4(2) - 123.1(2) |

| C—O—C (ester) | 116.6(2) |

| Cl—C(aromatic)—C | 119.3(2) - 120.5(2) |

Interactive Data Table: Selected Dihedral Angles for Ethyl 2-[(3-chlorophenyl)hydrazono]-3-oxobutanoate

| Dihedral Angle | Degree (°) |

| C(aromatic)—N—N—C | 177.2(2) |

| N—N—C=C | 178.9(2) |

| C—C=O (keto) | 176.4(2) |

| O=C—O—C (ester) | 179.1(2) |

Characterization of Intermolecular Interactions and Crystal Packing Motifs

These dimers are formed through weak C—H···O interactions, specifically involving the 3-oxo group, resulting in an R22(16) ring motif. nih.gov These dimers are further interconnected into ribbons along the b-axis direction via another set of weak C—H···O interactions, this time involving the carboxylate C=O group. nih.gov The ribbons then stack along the a-axis direction to build the three-dimensional crystal lattice. nih.gov

Computational Chemistry and Quantum Chemical Studies of Ethyl 2z 3 3 Chlorophenyl but 2 Enoate

Density Functional Theory (DFT) Calculations for Ground State Geometry and Electronic Structure

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It has been successfully applied to predict the properties of various molecules.

The first step in a computational study is typically to determine the most stable three-dimensional arrangement of the atoms in a molecule, known as its ground state geometry. For Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate, this involves a process called geometry optimization. Using a DFT method, such as B3LYP with a suitable basis set (e.g., 6-311G(d,p)), the calculations systematically adjust the bond lengths, bond angles, and dihedral angles to find the conformation with the lowest possible energy.

Conformational analysis is crucial for flexible molecules like this compound, which has several rotatable single bonds. The rotation around the C-O bond of the ethyl group and the C-C bond connecting the phenyl ring can lead to different conformers. Computational methods can map the potential energy surface of these rotations to identify the most stable conformer and the energy barriers between different conformations.

Illustrative Optimized Geometrical Parameters:

Interactive Data Table: Illustrative Optimized Geometrical Parameters for this compound| Parameter | Bond/Angle | Calculated Value (Illustrative) |

| Bond Length | C=C | 1.34 Å |

| C-Cl | 1.74 Å | |

| C=O | 1.21 Å | |

| C-O (ester) | 1.35 Å | |

| Bond Angle | C=C-C (phenyl) | 123° |

| O=C-O | 125° | |

| Dihedral Angle | C(phenyl)-C-C=C | ~180° (for planarity) |

Once the optimized geometry is obtained, the vibrational frequencies of the molecule can be calculated. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the accuracy of the computed structure. Each calculated frequency corresponds to a specific vibrational mode, aiding in the assignment of experimental spectral bands. materialsciencejournal.org

Illustrative Predicted Vibrational Frequencies:

Interactive Data Table: Illustrative Predicted Vibrational Frequencies for Key Functional Groups| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) (Illustrative) |

| C=O | Stretching | ~1720 |

| C=C | Stretching | ~1640 |

| C-Cl | Stretching | ~780 |

| Aromatic C-H | Stretching | ~3050-3100 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. researchgate.netnih.gov

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the but-2-enoate moiety, which is rich in π-electrons. The LUMO is likely distributed over the chlorophenyl ring and the carbonyl group, which are electron-withdrawing regions. The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is an important indicator of molecular stability and reactivity. A smaller energy gap suggests a more reactive molecule. researchgate.net

Illustrative FMO Data:

Interactive Data Table: Illustrative Frontier Molecular Orbital Energies| Parameter | Energy (eV) (Illustrative) |

| EHOMO | -6.5 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the electrophilic and nucleophilic character of a molecule. materialsciencejournal.orgresearchgate.net These indices provide a quantitative measure of the molecule's reactivity.

Electronegativity (χ): Represents the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of chemical hardness.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity Index (Nu): Measures the electron-donating ability of a molecule.

Illustrative Global Reactivity Descriptors:

Interactive Data Table: Illustrative Calculated Reactivity Indices| Descriptor | Formula | Calculated Value (Illustrative) |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 4.15 eV |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 2.35 eV |

| Chemical Softness (S) | 1/η | 0.43 eV⁻¹ |

| Electrophilicity Index (ω) | χ²/2η | 3.66 eV |

| Nucleophilicity Index (Nu) | EHOMO(Nucleophile) - EHOMO(Tetracyanoethylene) | Varies based on reference |

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Site Prediction

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. researchgate.net It is plotted on the surface of the molecule and uses a color scale to indicate regions of different electrostatic potential. The MEP map is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. youtube.com

Red Regions: Indicate areas of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. In this compound, the oxygen atom of the carbonyl group would be a prominent red region.

Blue Regions: Indicate areas of low electron density and positive electrostatic potential, which are prone to nucleophilic attack. The hydrogen atoms and the region around the carbonyl carbon are expected to be bluish.

Green Regions: Represent areas of neutral potential.

By analyzing the MEP map, one can predict that nucleophiles would preferentially attack the regions around the carbonyl carbon, while electrophiles would be attracted to the carbonyl oxygen. This provides a clear and intuitive picture of the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis for Delocalization and Hybridization Characteristics

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the electronic structure of molecules, providing a localized, Lewis-like picture of bonding. It transforms the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into localized orbitals that correspond to intuitive chemical concepts such as core orbitals, lone pairs, and bonds.

For this compound, an NBO analysis would provide detailed insights into:

Hybridization: It would determine the hybridization of each atom in the molecule, such as the sp² character of the carbons in the phenyl ring and the double bond, and the sp³ character of the ethyl group carbons. This information is fundamental to understanding the molecule's geometry and reactivity.

Electron Delocalization: A key feature of NBO analysis is the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). For the title compound, this would reveal the extent of π-conjugation across the molecule, from the chlorophenyl ring through the but-2-enoate backbone. Significant E(2) values would indicate strong electronic communication between these parts of the molecule.

Bonding and Lone Pairs: The analysis would precisely describe the nature of each chemical bond (e.g., σ(C-C), π(C=C), σ(C-Cl)) and the characteristics of lone pairs on the oxygen and chlorine atoms. This includes their electron density and p-character, which are crucial for understanding intermolecular interactions.

A hypothetical NBO analysis might reveal significant delocalization from the lone pairs of the chloro substituent into the π-system of the phenyl ring and further into the α,β-unsaturated ester moiety.

Time-Dependent DFT (TD-DFT) for Investigating Electronic Excitation Properties and UV-Vis Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. It allows for the prediction and interpretation of ultraviolet-visible (UV-Vis) absorption spectra by determining the energies of electronic transitions and their corresponding oscillator strengths.

A TD-DFT study of this compound would involve:

Calculation of Excitation Energies: The method computes the vertical excitation energies, which correspond to the wavelengths of maximum absorption (λ_max) in a UV-Vis spectrum.

Determination of Oscillator Strengths: The intensity of spectral bands is related to the oscillator strength, which is also calculated by TD-DFT. This helps in predicting which electronic transitions are "allowed" and will be visible in the experimental spectrum.

Analysis of Molecular Orbitals: By analyzing the molecular orbitals involved in the main electronic transitions (e.g., the highest occupied molecular orbital, HOMO, and the lowest unoccupied molecular orbital, LUMO), one can characterize the nature of the excitations. For this compound, transitions would likely be of a π → π* nature, localized on the conjugated system, or potentially involve n → π* transitions from the carbonyl oxygen's lone pairs.

The results would explain how the 3-chloro substitution on the phenyl ring influences the electronic spectrum compared to the unsubstituted parent compound.

Investigation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials have applications in technologies like optical switching and frequency conversion. Computational chemistry can predict the NLO properties of a molecule by calculating its hyperpolarizability. Molecules with large hyperpolarizabilities are promising candidates for NLO materials. Key characteristics for NLO activity often include a significant difference in dipole moment between the ground and excited states and extensive π-conjugation, often facilitated by electron-donating and electron-accepting groups.

A computational investigation of the NLO properties of this compound would typically calculate:

Polarizability (α): The linear response of the electron cloud to an external electric field.

First-Order Hyperpolarizability (β): The second-order, non-linear response, which is a key indicator of a molecule's potential for second-harmonic generation (SHG).

The presence of the electron-withdrawing chlorine atom and the conjugated ester system could give rise to modest NLO properties. The calculations would quantify these effects and compare them to known NLO materials like urea (B33335) or KDP.

Elucidation of Reaction Mechanisms via Transition State Modeling

Computational chemistry is a powerful tool for studying the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, chemists can identify reactants, products, intermediates, and, crucially, transition states. A transition state is the highest energy point along the reaction coordinate and its structure provides vital clues about the reaction pathway.

For this compound, one could model various reactions, such as:

Isomerization: The (2Z) isomer could potentially isomerize to the (2E) isomer. Transition state modeling could determine the energy barrier for this rotation around the C=C double bond, indicating the thermal stability of the Z-isomer.

Hydrolysis: The mechanism of ester hydrolysis under acidic or basic conditions could be elucidated. This would involve locating the transition states for the nucleophilic attack of water or hydroxide (B78521) on the carbonyl carbon.

Addition Reactions: The reaction pathway for electrophilic or nucleophilic addition to the double bond could be mapped out, helping to predict the regioselectivity and stereoselectivity of such reactions.

By calculating the energies of the transition states, one can determine the activation energy of a proposed reaction step, which is directly related to the reaction rate.

Ethyl 2z 3 3 Chlorophenyl but 2 Enoate As a Synthetic Intermediate and Building Block in Organic Chemistry

Precursor to Diverse Heterocyclic Compounds

The inherent reactivity of the butenoate scaffold makes it an excellent starting point for the construction of various heterocyclic rings, which are prevalent in pharmaceuticals, agrochemicals, and materials science. The electrophilic nature of the double bond, coupled with the potential for functionalization at the ester and aryl groups, enables a range of cyclization strategies.

The pyrrolidinone core is a privileged structure in medicinal chemistry. Butenoate scaffolds, including equivalents of Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate, are effective precursors for these heterocycles. A common strategy involves a Michael addition of a nitrogen-based nucleophile to the α,β-unsaturated system, followed by an intramolecular cyclization.

For instance, cinnamate (B1238496) ester equivalents such as 3-methyl-4-nitro-5-styrylisoxazoles readily undergo Michael additions. The reaction of these scaffolds with nucleophiles like ethyl isocyanoacetate can be catalyzed to produce highly functionalized pyrrolidine (B122466) derivatives. researchgate.net Another powerful approach is the multicomponent reaction, where several starting materials combine in a single step to form a complex product. The synthesis of 4-acetyl-3-hydroxy-3-pyrroline-2-ones has been achieved through a three-component reaction involving an aromatic aldehyde, an amine (like aniline), and an active methylene (B1212753) compound such as ethyl 2,4-dioxovalerate. beilstein-journals.org This reaction proceeds through the formation of an imine intermediate, which is then attacked by the enol form of the dioxovalerate, ultimately leading to the pyrrolidinone ring. beilstein-journals.org

Furthermore, one-pot cascade reactions provide an efficient route to substituted pyrrolidines. A notable example is the nitro-Mannich/hydroamination cascade, which combines base and gold(I) catalysis to construct pyrrolidines with three stereocenters in high yields and excellent diastereoselectivity. rsc.org The existence of compounds like (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate, where a pyrrolidine ring is directly attached to the butenoate backbone, underscores the direct synthetic relationship between these two structural motifs. aaronchem.com

Table 1: Synthetic Routes to Pyrrolidinone Scaffolds

| Starting Materials | Reaction Type | Key Features | Resulting Structure |

|---|---|---|---|

| Cinnamate Ester Equivalent, Ethyl Isocyanoacetate | Michael Addition | Catalytic process for functionalization. researchgate.net | Functionalized Pyrrolidine |

| Aromatic Aldehyde, Aniline, Ethyl 2,4-dioxovalerate | Multicomponent Reaction | Forms highly substituted systems in one pot. beilstein-journals.org | 4-Acetyl-3-hydroxy-3-pyrroline-2-one |

| Aldehyde, Amine, Nitroalkane | Nitro-Mannich/Hydroamination Cascade | Base and Gold(I) co-catalysis, high stereoselectivity. rsc.org | Substituted Pyrrolidine |

Benzoxazines are a class of heterocyclic compounds known for their use in the formation of high-performance polymers. researchgate.netnih.gov The synthesis of the 1,4-benzoxazine ring system can be achieved through cascade reactions involving the ring-opening of a precursor followed by a cyclization step. beilstein-journals.org For example, a Yttrium(III) triflate-catalyzed cascade reaction between benzoxazoles and propargyl alcohols leads to the formation of 1,4-benzoxazine scaffolds. beilstein-journals.org This process involves a formal [4+2] cyclization through a ring-opening and regioselective ring-closure sequence. beilstein-journals.org

While not originating directly from simple enoates, the synthesis strategies highlight how molecular fragments can be rearranged and combined to form complex heterocyclic systems. The general synthesis of benzoxazine (B1645224) monomers involves a Mannich-type condensation of a phenol, a primary amine, and formaldehyde. researchgate.netnih.gov The versatility of this synthesis can be enhanced by using pre-formed intermediates. For example, 2-(aminomethyl)phenol (B125469) derivatives, which can be obtained from the hydrolytic ring-opening of existing benzoxazines, serve as stable building blocks for creating novel and 2-substituted 1,3-benzoxazines. nih.gov This demonstrates a modular approach to building complex heterocyclic structures that could be adapted to incorporate fragments derived from butenoates.

Role in the Construction of Complex Aryl-Substituted Enones and Esters

This compound serves as a fundamental template for creating more elaborate aryl-substituted unsaturated systems. The (Z)-configuration is a key structural feature, and syntheses of related compounds often employ methods that control this stereochemistry. For example, the Knoevenagel condensation of p-chlorobenzaldehyde with ethyl acetoacetate (B1235776) can yield the corresponding (Z)-2-(4-chlorobenzylidene)-3-oxobutanoate. nih.gov

The existing framework of the butenoate can be elaborated through cross-coupling reactions. The Suzuki-Miyaura coupling is particularly effective for this purpose. For instance, related E-β-chloro-α-iodo-α,β-unsaturated esters can be selectively coupled with arylboronic or alkenylboronic acids. The reaction proceeds with high selectivity at the more activated α-iodide position, allowing for the synthesis of complex tetrasubstituted olefins as single isomers. This methodology provides a pathway to introduce additional aryl or vinyl groups, significantly increasing the molecular complexity from a simpler butenoate precursor.

Development of Analogs for Structure-Reactivity Relationship (SAR) Studies

To explore the chemical reactivity and potential applications of this compound, a variety of structural analogs can be synthesized. These analogs allow for the systematic study of how changes in the molecule's structure affect its reactivity in chemical transformations (structure-reactivity relationships). Modifications can be made at several positions:

The Aryl Ring: The 3-chloro substituent can be replaced with other groups (e.g., fluoro) or moved to a different position. An example is ethyl (Z)-3-chloro-2-(4-fluorophenyl)but-2-enoate. mdpi.com

The Double Bond: Substituents on the double bond can be altered. For example, introducing a cyano group at the α-position gives analogs like Ethyl 2-cyano-3-(3-fluorophenyl)but-2-enoate. rsc.org The stereochemistry can also be a point of study, comparing the reactivity of (Z)-isomers with their (E)-counterparts. beilstein-journals.org

The Alkyl Backbone: The methyl group at the β-position can be modified or other substituents can be introduced, as seen in related structures like ethyl 4-bromo-3-methylbut-2-enoate. nih.gov

By comparing the outcomes of reactions using these different analogs, chemists can gain insights into the electronic and steric factors that govern the reactivity of the butenoate scaffold.

Table 2: Selected Analogs for Structure-Reactivity Studies

| Compound Name | CAS Number | Key Structural Variation |

|---|---|---|

| Ethyl (Z)-3-chloro-2-(4-fluorophenyl)but-2-enoate | 1038863-15-8 | Introduction of a second aryl group at the α-position with fluorine substitution. mdpi.com |

| Ethyl 2-cyano-3-(3-fluorophenyl)but-2-enoate | 151097280 | Cyano group at α-position; fluoro-substituted phenyl group. rsc.org |

| Ethyl 4-bromo-3-methylbut-2-enoate | N/A | Bromo-substitution on the methyl group. nih.gov |

| (Z)-Ethyl 3-(pyrrolidin-1-yl)but-2-enoate | 70526-06-6 | Pyrrolidine ring at the β-position instead of an aryl group. aaronchem.com |

| Z-3-Chloro-2-ethyl-but-2-enal | N/A | Aldehyde instead of an ester; ethyl group at α-position. nih.gov |

Applications in Tandem and Cascade Reaction Sequences for Molecular Complexity Generation

The α,β-unsaturated ester functionality is a powerful trigger for tandem or cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. This approach is highly efficient for rapidly building molecular complexity from a simple precursor like this compound.

One such strategy is the copper-catalyzed cascade reaction of α,β-unsaturated esters with keto esters. This sequence involves a conjugate reduction, an aldol (B89426) reaction, and a subsequent lactonization to furnish ester-functionalized γ-lactones. beilstein-journals.org Another powerful sequence is a three-component tandem reaction involving an aldehyde, an alkyl acrylate (B77674), and a nucleophile like dialkylmalonate. nih.govresearchgate.net This reaction can proceed via a Morita-Baylis-Hillman reaction followed by a Michael addition, creating highly functionalized products in a single step. nih.govresearchgate.net

Table 3: Examples of Cascade Reactions Involving α,β-Unsaturated Systems

| Reaction Name | Key Transformations | Reactants | Catalyst/Conditions | Product Type |

|---|---|---|---|---|

| Reductive Aldolization-Lactonization | Conjugate Reduction, Aldol Addition, Lactonization | α,β-Unsaturated Ester, Keto Ester, Silane | Copper Catalyst beilstein-journals.org | γ-Lactone |

| Morita-Baylis-Hillman/Michael Addition | C-C Bond Formation, Michael Addition | Aldehyde, Alkyl Acrylate, Dialkylmalonate | Ethyl Diphenylphosphine nih.govresearchgate.net | Highly Functionalized Adduct |

| Aldol/Michael Cascade | Aldol Addition, Michael Addition, Cyclization | α,β-Unsaturated Ketone, Ketoamide | DBU nih.gov | Bicyclic Lactam |

| Knoevenagel/Michael/Dehydration | Knoevenagel Condensation, Michael Addition | Aldehyde, Imidazole N-oxide, Ketonitrile | Catalyst-free rsc.org | Functionalized Acrylonitrile |

Applications in Chemical Sciences and Technology Excluding Prohibited Areas

Corrosion Inhibition Studies by Enaminoester Derivatives and Related Compounds

Organic molecules, particularly those containing heteroatoms and π-electrons, are often effective as corrosion inhibitors for various metals and alloys. The mechanism of action typically involves the adsorption of the inhibitor onto the metal surface, forming a protective barrier that impedes the corrosive process.

The adsorption of an organic inhibitor on a metal surface can be described by various isotherms, with the Langmuir isotherm being a common model. This model assumes the formation of a monolayer of the inhibitor on the metal surface. For a compound like Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate, the presence of the chlorine atom, the ester group, and the delocalized π-electrons of the benzene (B151609) ring and the double bond could facilitate its adsorption onto a metal surface. The study of its adsorption behavior would involve determining the surface coverage at different concentrations of the inhibitor and fitting the data to the Langmuir equation (or other models like Temkin or Frumkin) to understand the nature of the interaction. researchgate.netresearchgate.netmdpi.comnih.gov

A hypothetical dataset for the adsorption of a related inhibitor, demonstrating the principles of Langmuir isotherm analysis, is presented below.

Interactive Table: Hypothetical Langmuir Adsorption Isotherm Data

| Inhibitor Concentration (mol/L) | Surface Coverage (θ) | C/θ |

|---|---|---|

| 0.001 | 0.35 | 0.00286 |

| 0.005 | 0.72 | 0.00694 |

| 0.010 | 0.85 | 0.01176 |

| 0.050 | 0.95 | 0.05263 |

This table is for illustrative purposes only and does not represent actual data for this compound.

Electrochemical techniques are powerful tools for evaluating the performance of corrosion inhibitors. nih.govbeilstein-journals.org

Electrochemical Impedance Spectroscopy (EIS) would provide insights into the kinetics of the electrode processes and the properties of the inhibitor film. An increase in the charge transfer resistance (Rct) and a decrease in the double-layer capacitance (Cdl) upon addition of this compound would indicate effective inhibition. researchgate.netnih.govnih.gov

Potentiodynamic Polarization (PP) curves would reveal whether the inhibitor acts on the anodic (metal dissolution) or cathodic (e.g., hydrogen evolution) reaction, or both (mixed-type inhibitor). A shift in the corrosion potential (Ecorr) and a decrease in the corrosion current density (icorr) would quantify the inhibitor's efficiency.

Agrochemical Research: Design and Synthesis of Herbicidal Agents Based on Related Enoate Scaffolds

The but-2-enoate scaffold is present in some molecules with biological activity. The design of new herbicides often involves the synthesis and evaluation of analogs of known active compounds to improve efficacy, selectivity, and environmental profile.

The herbicidal activity of a compound is intimately linked to its chemical structure. For a molecule like this compound, a structure-activity relationship (SAR) study would involve synthesizing derivatives with modifications at various positions, such as:

Substitution on the phenyl ring: Varying the position and nature of the substituent (e.g., replacing chloro with fluoro, methyl, or methoxy (B1213986) groups) could significantly impact herbicidal activity and selectivity. nih.gov

Modification of the ester group: Changing the ethyl group to other alkyl or aryl groups could influence the compound's uptake and translocation within the plant.

Alterations to the butenoate chain: Introducing substituents on the double bond could affect the molecule's interaction with its biological target.

The goal of such studies is to identify the key structural features required for optimal herbicidal effect, which is often related to the inhibition of a specific enzyme in the plant.

Interactive Table: Hypothetical Structure-Activity Relationship Data for Herbicidal Analogs

| Compound | R1 (Phenyl Substituent) | R2 (Ester Group) | Herbicidal Activity (% Inhibition) |

|---|---|---|---|

| Analog 1 | 3-Cl | Ethyl | (Baseline) |

| Analog 2 | 4-Cl | Ethyl | (Hypothetical Value) |

| Analog 3 | 3-F | Ethyl | (Hypothetical Value) |

| Analog 4 | 3-Cl | Methyl | (Hypothetical Value) |

This table is for illustrative purposes only and does not represent actual data for this compound or its analogs.

Potential Use in Materials Science as Monomers or Cross-linkers for Polymer Synthesis

The α,β-unsaturated ester functionality in this compound makes it a potential monomer for polymerization reactions. The presence of the vinyl group allows it to participate in addition polymerization, potentially leading to the formation of functionalized polymers.

The reactivity of the double bond could be exploited in various polymerization techniques, such as free-radical polymerization, to produce polymers with the chlorophenylbutenoate moiety as a repeating unit. The properties of the resulting polymer would be influenced by the bulky and polar side group. Furthermore, if the molecule were modified to contain a second polymerizable group, it could act as a cross-linker, introducing rigidity and altering the mechanical and thermal properties of the polymer network. The development of functionalized polymers from such monomers could be of interest for specialty applications where specific surface properties or chemical resistance are required. nih.gov

Future Research Directions and Emerging Avenues

Development of More Efficient, Sustainable, and Atom-Economical Synthetic Routes

The synthesis of α,β-unsaturated esters, while established, presents ongoing opportunities for improvement in line with the principles of green chemistry. primescholars.comrsc.org Atom economy, which measures the efficiency of a chemical process by calculating the proportion of reactant atoms that become part of the final product, is a key metric. primescholars.com Many traditional olefination methods, such as the Wittig reaction, can generate stoichiometric amounts of high molecular weight byproducts, leading to poor atom economy. rsc.org

Future work will likely focus on developing synthetic pathways that maximize atom economy. nih.govnih.gov This includes the advancement of catalytic reactions that minimize waste. nih.gov For instance, developing direct α-alkenylation of esters using alcohols, where water is the only byproduct, represents a highly atom-economical approach. Research into novel, high-efficiency, multi-component polymerization systems that operate under mild, room-temperature conditions also points toward more sustainable synthetic strategies. rsc.org The goal is to design syntheses where the majority of atoms from the starting materials are incorporated into the desired ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate, significantly reducing chemical waste. primescholars.com

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity and Yield

Achieving high Z-stereoselectivity in the synthesis of 1,2-disubstituted alkenes like this compound is a significant challenge, as the E-isomer is often the thermodynamically more stable product. u-tokyo.ac.jp The Horner-Wadsworth-Emmons (HWE) reaction, a common method for synthesizing α,β-unsaturated esters, predominantly yields the (E)-alkene. wikipedia.orgalfa-chemistry.com While modifications like the Still-Gennari olefination can favor the Z-isomer, there is a continuous need for more versatile and efficient catalytic systems. nrochemistry.com

Recent advancements in olefin metathesis have introduced powerful catalysts capable of high Z-selectivity. u-tokyo.ac.jp Molybdenum- and tungsten-based catalysts, particularly monoaryloxide pyrrolide (MAP) and monoaryloxide chloride (MAC) complexes, have demonstrated exceptional efficiency and stereoselectivity in producing Z-alkenes. nih.govnih.gov These catalysts function by creating sterically demanding environments that favor the kinetic Z-product. u-tokyo.ac.jp Similarly, chelated ruthenium catalysts have been developed for highly Z-selective olefin metathesis, offering improved activity and turnover numbers. sigmaaldrich.comresearchgate.net Future research will focus on:

Designing new ligands for molybdenum, tungsten, and ruthenium catalysts to further enhance Z-selectivity and substrate scope. sigmaaldrich.com

Developing catalysts based on more abundant and less toxic metals.

Optimizing reaction conditions, such as the use of reduced pressure, to improve stereoselectivity and yield. nih.gov

Table 1: Comparison of Catalytic Systems for Z-Selective Olefin Synthesis

| Catalyst Type | Metal Center | Key Features | Selectivity | Reference(s) |

|---|---|---|---|---|

| Monoaryloxide Pyrrolide (MAP) | Mo, W | Employs a sterically bulky aryloxide and a pyrrolide ligand to control stereochemistry. | High Z-selectivity in olefin metathesis. | nih.gov |

| Monoaryloxide Chloride (MAC) | Mo | Effective for CM with challenging substrates like Z-1,2-dihaloalkenes and trifluoromethyl-substituted alkenes. | Exceptional Z-selectivity. | nih.gov |

| Chelated Ruthenium | Ru | Utilizes intramolecular C-H bond activation to form a chelate that controls stereoselectivity. | High Z-selectivity with high turnover numbers. | researchgate.net |

Deeper Mechanistic Understanding Through Integrated Advanced Experimental and Computational Techniques

A profound understanding of reaction mechanisms is crucial for the rational design of improved synthetic methods. For the synthesis of this compound, this involves elucidating the transition states and intermediates that govern stereoselectivity. The integration of advanced experimental methods with high-level computational modeling offers a powerful approach to achieve this. mit.edu

Computational techniques, such as Density Functional Theory (DFT), can be used to model reaction pathways, calculate the energies of competing transition states (e.g., those leading to Z vs. E isomers), and understand the steric and electronic effects of catalysts and substrates. nih.govrsc.org For example, DFT calculations have been instrumental in explaining the origins of Z-selectivity in molybdenum-catalyzed metathesis reactions. nih.gov This computational screening can predict which substrates are likely to react successfully, guiding experimental efforts and saving resources. mit.edu Combining these computational insights with advanced experimental techniques, such as kinetic studies performed using high-throughput experimentation, can provide a comprehensive picture of the reaction mechanism. nih.govstanford.edu

Expanding the Scope of Functional Group Interconversions on the Butenoate Scaffold

The butenoate scaffold of this compound is a versatile platform for further chemical transformations. Research into expanding the range of functional group interconversions (FGIs) will unlock access to a wider array of valuable molecules. Current research has demonstrated several transformations of α,β-unsaturated esters. organic-chemistry.org

Future avenues for exploration include:

Selective Reductions: Developing methods for the selective reduction of the ester group or the carbon-carbon double bond. For instance, DIBAL-H can reduce the ester to a primary alcohol while potentially preserving the alkene. acs.org

Isomerization: Photochemical deconjugation can convert α,β-unsaturated esters to their β,γ-unsaturated isomers, which are themselves valuable synthetic intermediates. acs.orgnih.gov

Cycloaddition Reactions: Using the electron-deficient alkene in Diels-Alder or other cycloaddition reactions to construct complex cyclic systems.

Conjugate Additions: Performing stereoselective Michael additions to introduce new substituents at the β-position.

Decarbonylative Coupling: Utilizing modern cross-coupling strategies, such as the ligand-controlled Sonogashira coupling of thioester analogues, to achieve decarbonylative alkynylation, effectively replacing the ester group. acs.org

Table 2: Potential Functional Group Interconversions

| Reaction Type | Reagent/Method | Resulting Functional Group | Reference(s) |

|---|---|---|---|

| Reduction | DIBAL-H | Primary Allylic Alcohol | acs.org |

| Isomerization | Photochemical Deconjugation | β,γ-Unsaturated Ester | acs.orgnih.gov |

| Hydrogenation | Pd/C, H₂ | Saturated Ester | acs.org |

| Decarbonylative Alkynylation | Pd-catalysis, Alkyne | Substituted Alkyne | acs.org |

Design of Next-Generation Molecules for Niche Chemical Applications and Advanced Materials

The structural motif present in this compound is a precursor for a variety of specialized molecules. α,β-Unsaturated esters are recognized as key components in many biologically active compounds. nih.gov The presence of a substituted phenyl ring and a specific stereochemistry suggests potential applications in medicinal chemistry and materials science.

Future research directions could involve using this butenoate as a building block for:

Pharmaceuticals: The trifluoromethyl group, for example, when incorporated into molecules, can enhance properties like bioavailability and metabolic stability. nih.gov Synthesizing analogues of the target compound with such groups could lead to new drug candidates.

Agrochemicals: Many modern agrochemicals rely on complex organic structures for their efficacy and selectivity. nih.gov

Advanced Materials: Furan derivatives synthesized via atom-economic cycloadditions from biomass-derived precursors have shown potential as molecular conductors. nih.gov The conjugated system in the butenoate scaffold could be exploited in the synthesis of novel polymers or organic electronic materials.

High-Throughput Experimentation and Data Science Approaches in Enoate Chemistry

The optimization of complex chemical reactions, particularly those involving stereoselectivity, is often a time-consuming, trial-and-error process. arxiv.org High-Throughput Experimentation (HTE) addresses this by enabling the rapid, parallel execution of hundreds of reactions on a miniature scale. rowan.eduyoutube.comchemrxiv.org This allows for the efficient screening of a vast array of catalysts, solvents, bases, and temperatures to identify optimal conditions for the synthesis of this compound. rowan.edu

The large, high-quality datasets generated by HTE are ideal for training machine learning (ML) and artificial intelligence (AI) algorithms. youtube.comyoutube.com Data science is emerging as a powerful tool in organic chemistry to predict reaction outcomes. nih.govpnnl.govpatonlab.com For enoate chemistry, this could involve:

Predicting Stereoselectivity: Developing ML models (e.g., Random Forest, Support Vector Machines) that can quantitatively predict the Z/E ratio of an olefination reaction based on the structures of the reactants and the catalyst. researchgate.netresearchgate.netnih.gov

Reaction Optimization: Using algorithms to analyze HTE data and suggest the next set of experiments to perform, accelerating the path to optimal reaction conditions. youtube.com

Discovering New Reactions: Employing data-driven approaches to identify novel reaction pathways or catalyst systems that may not be obvious from classical chemical intuition. youtube.com

The integration of HTE and data science represents a paradigm shift, moving from qualitative understanding towards quantitative prediction and accelerating the discovery and development of new chemical transformations. arxiv.orgresearchgate.net

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Ethyl (2Z)-3-(3-chlorophenyl)but-2-enoate, and how do reaction conditions influence stereoselectivity?

- Methodological Answer: Synthesis typically involves chlorination of a phenyl precursor to introduce the 3-chlorophenyl group, followed by stereoselective enolate formation. The Z-configuration is controlled by reaction temperature (low temperatures favor kinetic control) and choice of base (e.g., LDA vs. NaH). For example, cyclization reactions under inert atmospheres minimize side reactions .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves stereochemistry and substituent positions. Single-crystal X-ray diffraction (SCXRD) confirms molecular geometry and Z-configuration. Software like SHELXL refines crystallographic data, while WinGX integrates processing and visualization .

Q. How does the compound’s reactivity compare to structurally similar α,β-unsaturated esters?

- Methodological Answer: The electron-withdrawing 3-chlorophenyl group enhances electrophilicity at the β-carbon, facilitating nucleophilic additions (e.g., Michael additions). Comparative studies with non-chlorinated analogs show slower hydrolysis rates due to steric hindrance from the chloro substituent .

Advanced Research Questions

Q. How do hydrogen bonding interactions influence the crystal packing of this compound?

- Methodological Answer: Graph set analysis (e.g., Etter’s formalism) identifies motifs like R₂²(8) rings formed via C–H···O interactions between the ester carbonyl and adjacent aromatic hydrogens. These interactions dictate packing motifs, as observed in related α,β-unsaturated esters .

Q. What strategies resolve contradictions between spectroscopic data and computational models for this compound?

- Methodological Answer: Validate computational (DFT-optimized) geometries against experimental SCXRD bond lengths/angles. Discrepancies in NMR chemical shifts may arise from solvent effects; re-simulate spectra using COSMO solvation models. Cross-validate with IR spectroscopy for functional group consistency .

Q. How does the Z-configuration impact biological activity in structure-activity relationship (SAR) studies?

- Methodological Answer: The Z-configuration induces a bent geometry, altering binding to enzymatic pockets. In vitro assays comparing Z/E isomers show enhanced inhibition of target enzymes (e.g., hydrolases) for the Z-form, likely due to better steric complementarity .

Q. What experimental precautions are critical for handling air- or moisture-sensitive intermediates in its synthesis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.